

Fmoc-10-Adc-OH: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fmoc-10-Adc-OH**

Cat. No.: **B557996**

[Get Quote](#)

Introduction: N-(9-Fluorenylmethyloxycarbonyl)-10-amino-decanoic acid (**Fmoc-10-Adc-OH**) is a bifunctional linker molecule widely utilized in the fields of peptide synthesis and antibody-drug conjugate (ADC) development. Its structure incorporates a lipophilic 10-carbon aliphatic chain, which provides spacing and can influence the physicochemical properties of the final conjugate. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the terminal amine allows for its orthogonal removal under basic conditions, a cornerstone of solid-phase peptide synthesis (SPPS). The terminal carboxylic acid enables conjugation to various molecules, including amine functionalities on antibodies or other carriers. This guide provides a detailed overview of the chemical properties, specifications, and common experimental workflows involving **Fmoc-10-Adc-OH**.

Chemical Properties and Specifications

The chemical and physical properties of **Fmoc-10-Adc-OH** are crucial for its application in synthesis and bioconjugation. Below is a summary of its key specifications.

Property	Value	Reference
Molecular Formula	C ₂₅ H ₃₁ NO ₄	[1] [2]
Molecular Weight	409.52 g/mol	[1] [2] [3]
CAS Number	143688-82-8	[1] [2]
IUPAC Name	10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid	[1]
Synonyms	Fmoc-10-aminodecanoic acid, N-(9-Fluorenylmethoxycarbonyl)-1 0-amino-decanoic acid	[1]
Purity	Typically ≥95% or ≥96%	
Appearance	White to off-white solid	
Melting Point	Not consistently reported; requires experimental determination.	
Solubility	Soluble in organic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), and Dimethyl sulfoxide (DMSO).	
Topological Polar Surface Area	75.6 Å ²	[1]
XLogP3-AA	5.8	[1]

Experimental Protocols

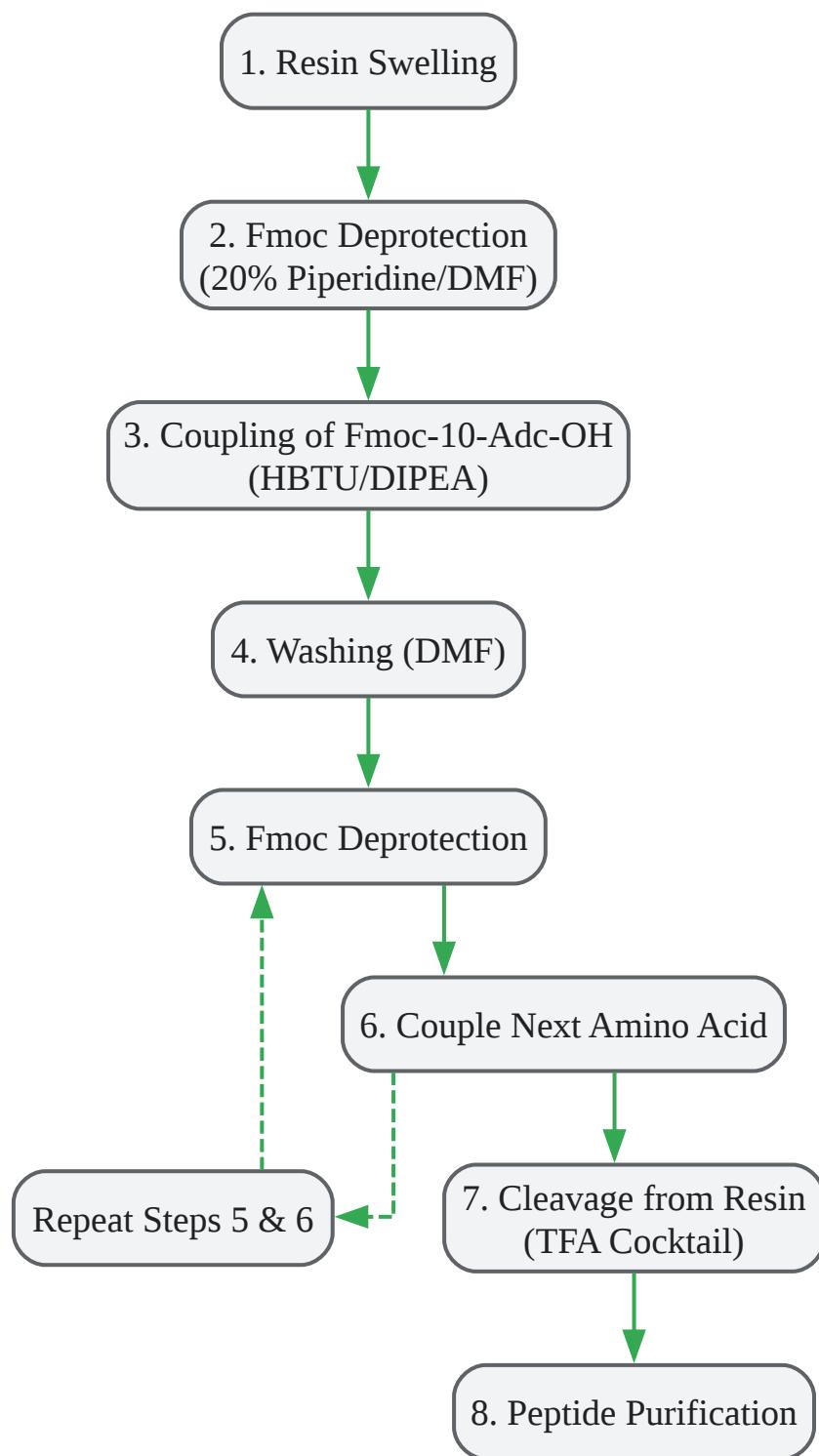
Fmoc-10-Adc-OH is a key reagent in two primary areas of research and development: solid-phase peptide synthesis and the construction of antibody-drug conjugates.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, **Fmoc-10-Adc-OH** can be incorporated into a peptide sequence to introduce a long-chain aliphatic spacer. This can be useful for creating peptides with modified pharmacokinetic properties or for presenting a specific pharmacophore at a distance from the peptide backbone.

Methodology:

- Resin Preparation: A suitable solid support (e.g., Wang resin for a C-terminal acid or Rink amide resin for a C-terminal amide) is swelled in an appropriate solvent like DMF.
- Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF. This exposes the free amine for the next coupling step.
- Coupling of **Fmoc-10-Adc-OH**: **Fmoc-10-Adc-OH** is pre-activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine). The activated linker is then added to the resin, and the coupling reaction is allowed to proceed until completion, which can be monitored by a qualitative ninhydrin test.
- Washing: The resin is thoroughly washed with DMF to remove any unreacted reagents and byproducts.
- Chain Elongation: The Fmoc group on the newly coupled **Fmoc-10-Adc-OH** is deprotected as in step 2, and the next Fmoc-protected amino acid is coupled to the growing peptide chain.
- Cleavage and Deprotection: Once the desired peptide sequence is synthesized, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.

[Click to download full resolution via product page](#)

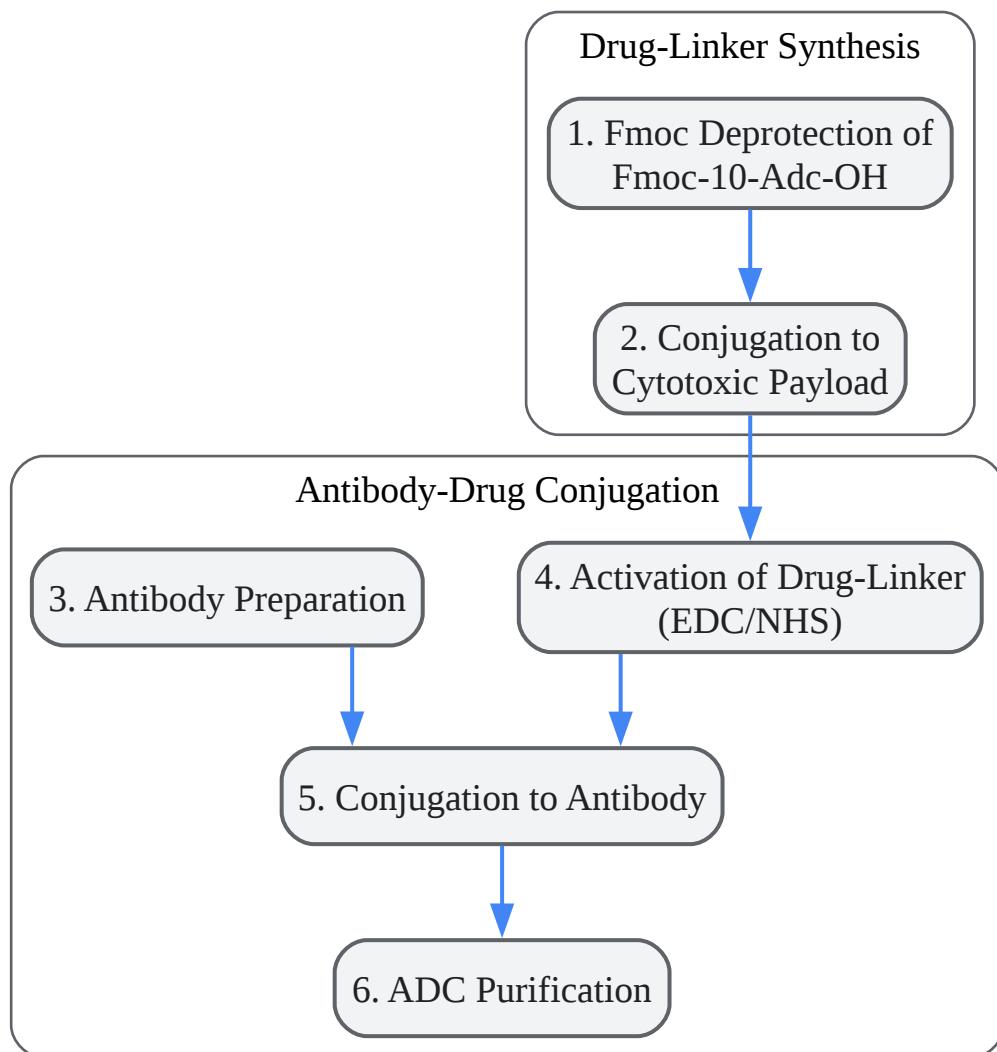
Fmoc-SPPS Workflow

Antibody-Drug Conjugate (ADC) Synthesis

Fmoc-10-Adc-OH can serve as a linker to attach a cytotoxic payload to an antibody. The decanoic acid chain provides spacing between the antibody and the drug, which can be crucial for the drug's efficacy and can influence the overall properties of the ADC.

Methodology:

- Drug-Linker Synthesis:
 - Fmoc Deprotection: The Fmoc group of **Fmoc-10-Adc-OH** is removed using a solution of 20% piperidine in DMF to yield the free amine of 10-aminodecanoic acid.
 - Payload Conjugation: The cytotoxic drug, which typically has a reactive functional group (e.g., a carboxylic acid), is activated and then reacted with the free amine of the deprotected linker. This forms a stable amide bond, creating the drug-linker conjugate.
- Antibody-Drug Conjugation:
 - Antibody Preparation: The monoclonal antibody (mAb) is prepared in a suitable buffer. If conjugation is to occur at lysine residues, the buffer pH is typically adjusted to be slightly basic (pH ~8-9) to ensure the lysine side-chain amines are deprotonated and nucleophilic.
 - Activation of Drug-Linker: The carboxylic acid of the drug-linker conjugate is activated to form a highly reactive intermediate. A common method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
 - Conjugation to Antibody: The activated drug-linker is added to the antibody solution. The activated ester reacts with the amine groups of lysine residues on the antibody surface to form stable amide bonds.
 - Purification: The resulting ADC is purified to remove any unconjugated drug-linker, unconjugated antibody, and other reaction components. Common purification techniques include size exclusion chromatography (SEC) and protein A affinity chromatography.

[Click to download full resolution via product page](#)

ADC Synthesis Workflow

Conclusion

Fmoc-10-Adc-OH is a versatile and valuable tool in the synthesis of complex biomolecules. Its well-defined chemical properties and predictable reactivity make it a reliable component in both solid-phase peptide synthesis and the construction of antibody-drug conjugates. The long aliphatic chain provides a means to modulate the properties of the resulting molecules, offering a level of control that is highly sought after in drug design and development. The experimental protocols outlined in this guide provide a foundation for the successful application of **Fmoc-10-Adc-OH** in these cutting-edge areas of biomedical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. advancedchemtech.com [advancedchemtech.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 6-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid | C21H23NO4 | CID 2756087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fmoc-10-Adc-OH: A Comprehensive Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b557996#fmoc-10-adc-oh-chemical-properties-and-specifications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com